![molecular formula C15H10N4O2 B12001966 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

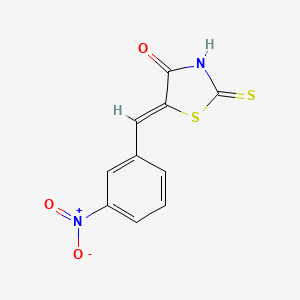

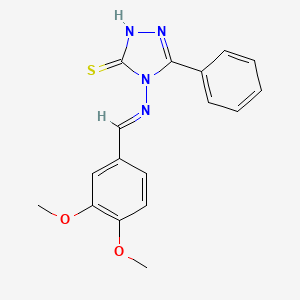

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion ist eine heterocyclische Verbindung, die zur Klasse der Triazoloquinazoline gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden auf ihre potenziellen Anwendungen in der medizinischen Chemie untersucht. Die Struktur von 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion besteht aus einem Triazolring, der mit einem Chinazolinring verschmolzen ist, wobei eine Phenylgruppe an den Triazolring gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion beinhaltet typischerweise die Cyclokondensation von Anthranilsäurederivaten mit Hydrazinderivaten. Eine gängige Methode beinhaltet die Reaktion von 2-Aminobenzamid mit Phenylhydrazin in Gegenwart eines geeigneten Katalysators, wie Essigsäure, unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Hydrazons, das zu dem Triazolochinazolin-Kern cyclisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Bedingungen und mikrowellengestützte Synthese, die Nachhaltigkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Phenylgruppe oder am Triazolring mit Reagenzien wie Alkylhalogeniden oder Acylchloriden stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinazolin-1,5-dion-Derivaten.

Reduktion: Bildung von reduzierten Triazolochinazolin-Derivaten.

Substitution: Bildung von substituierten Triazolochinazolin-Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Auf seine antimikrobielle, antivirale und anticancerogene Aktivität untersucht.

Medizin: Potenzieller therapeutischer Wirkstoff für die Behandlung von Infektionskrankheiten und Krebs.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann in die DNA interkalieren und so die Replikations- und Transkriptionsprozesse stören. Darüber hinaus kann es Schlüsselenzyme hemmen, die an der Zellproliferation und dem Überleben beteiligt sind, wie z. B. Topoisomerasen und Kinasen. Diese Wechselwirkungen führen zur Induktion der Apoptose und zur Hemmung des Zellwachstums in Krebszellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves the cyclocondensation of anthranilic acid derivatives with hydrazine derivatives. One common method involves the reaction of 2-aminobenzamide with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinazoline-1,5-dione derivatives.

Reduction: Formation of reduced triazoloquinazoline derivatives.

Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. These interactions lead to the induction of apoptosis and inhibition of cell growth in cancer cells.

Vergleich Mit ähnlichen Verbindungen

4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

[1,2,4]Triazolo[4,3-a]chinoxalin: Bekannt für seine antimikrobielle und antivirale Aktivität.

[1,2,4]Triazolo[1,5-c]chinazolin: Auf seine Anti-HIV- und antibakterielle Aktivität untersucht.

[1,2,4]Triazolo[1,5-a]pyridin: Zeigt verschiedene biologische Aktivitäten, darunter die Wirkung als RORγt-Inverse-Agonisten und JAK-Inhibitoren.

Die Einzigartigkeit von 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-1,5(2H,4H)-dion liegt in seinen spezifischen Strukturmerkmalen und der vielfältigen Bandbreite an biologischen Aktivitäten, die es zeigt, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C15H10N4O2 |

|---|---|

Molekulargewicht |

278.26 g/mol |

IUPAC-Name |

4-phenyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

InChI |

InChI=1S/C15H10N4O2/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21) |

InChI-Schlüssel |

YNJRWDBNJZZHNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)

![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)